
N-(4-Aminobutyl)tetradecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminobutyl)tetradecanamide: is a chemical compound with the molecular formula C18H38N2O. It is an amide derivative, specifically a fatty acid amide, where the amine group is attached to a tetradecanamide backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: N-(4-Aminobutyl)tetradecanamide can be synthesized through a reaction between tetradecanoic acid (myristic acid) and 4-aminobutylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of tetradecanoic acid and the amine group of 4-aminobutylamine. This process can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: N-(4-Aminobutyl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives and oxides.
Reduction: Amine derivatives.
Substitution: Substituted amides and other derivatives.
科学研究应用
N-(4-Aminobutyl)tetradecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of N-(4-Aminobutyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting membrane fluidity and permeability .
相似化合物的比较
N-(4-Aminobutyl)hexadecanamide: Similar structure but with a longer hydrocarbon chain.
N-(4-Aminobutyl)dodecanamide: Similar structure but with a shorter hydrocarbon chain.
N-(4-Aminobutyl)octadecanamide: Similar structure but with an even longer hydrocarbon chain.
Uniqueness: N-(4-Aminobutyl)tetradecanamide is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its balance between hydrophobic and hydrophilic regions makes it particularly useful in applications requiring amphiphilic properties .
属性
IUPAC Name |
N-(4-aminobutyl)tetradecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-17-14-13-16-19/h2-17,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCCEQQGKOGTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
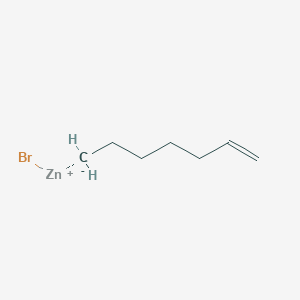
![2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2996895.png)
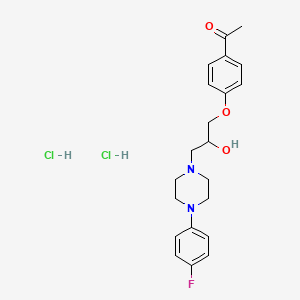
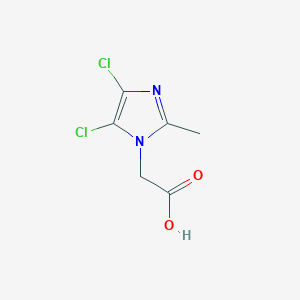
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2996901.png)
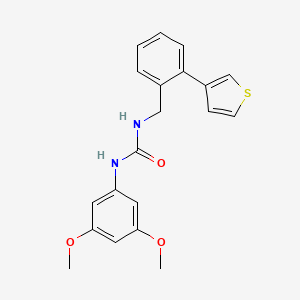
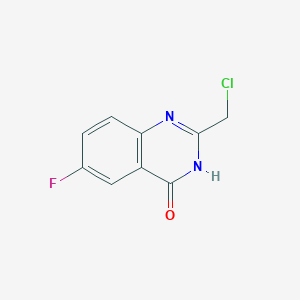
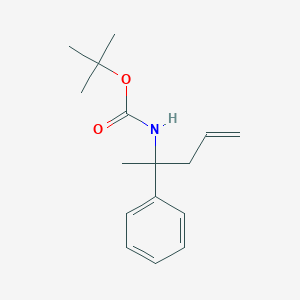
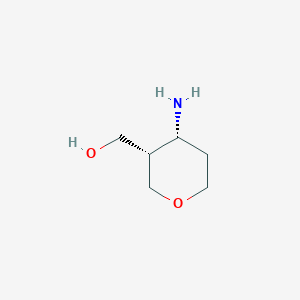
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2996910.png)
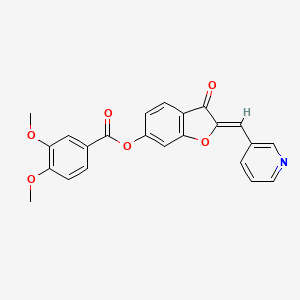
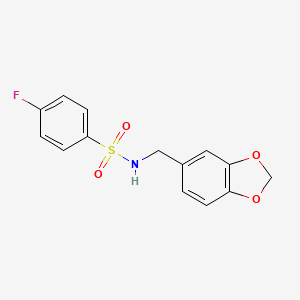
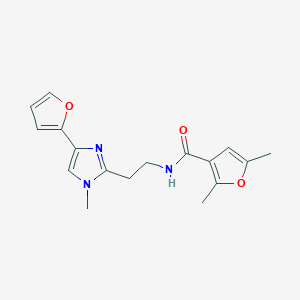
![2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2996916.png)
